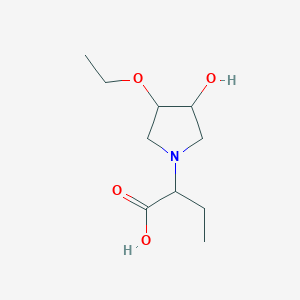

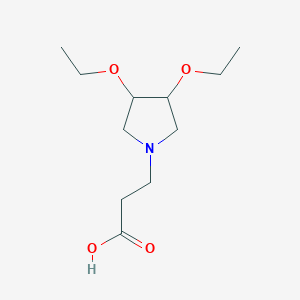

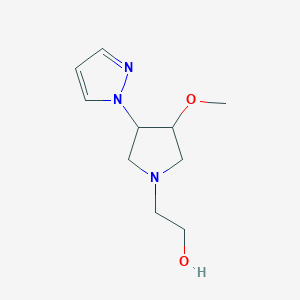

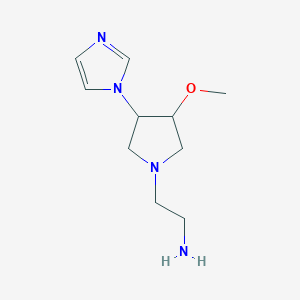

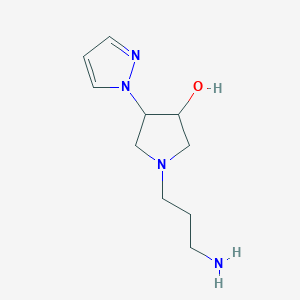

![molecular formula C11H13N3OS B1478219 (1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-yl)methanol CAS No. 2098079-14-0](/img/structure/B1478219.png)

(1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-yl)methanol

Descripción general

Descripción

The compound “(1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-yl)methanol” belongs to a class of organic compounds known as thiazolopyridines . Thiazolopyridines are aromatic heterocyclic compounds containing a thiazole ring fused to a pyridine ring . This compound also contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .

Molecular Structure Analysis

The molecular structure of thiazolopyridines and pyrrolidines has been extensively studied . Thiazolopyridines are planar due to the conjugation of the thiazole and pyridine rings . Pyrrolidines, on the other hand, are non-planar and can exist in various conformations .Chemical Reactions Analysis

Thiazolopyridines can undergo various chemical reactions, including electrophilic substitution, due to the presence of electron-rich nitrogen and sulfur atoms in the thiazole ring . Pyrrolidines can undergo reactions at the nitrogen atom, such as alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Thiazolopyridines are generally stable under normal conditions . Pyrrolidines are also stable but can be sensitive to strong oxidizing agents .Aplicaciones Científicas De Investigación

Structural Characterization and Synthesis

- Protonation Sites and Hydrogen Bonding : Research focused on the structural characterization of N,4-diheteroaryl 2-aminothiazoles, including a study on the protonation sites and hydrogen bonding in mono-hydrobromide salts of similar compounds, reveals insights into their molecular conformations and intermolecular interactions. These studies provide a foundation for understanding the chemical behavior and potential applications of thiazolo[5,4-b]pyridin derivatives in pharmaceuticals and materials science (Böck et al., 2021).

Catalysis and Chemical Transformations

- Catalytic Applications : The synthesis and characterization of nickel complexes with bidentate N,O-type ligands, including pyridin-2-yl)methanol derivatives, have been explored for their application in catalytic processes, such as the oligomerization of ethylene. These findings indicate the potential utility of thiazolo[5,4-b]pyridin derivatives in catalysis and industrial chemical processes (Kermagoret & Braunstein, 2008).

Antimicrobial and Antitumor Activity

- Antimicrobial and Antitumor Potential : The synthesis and evaluation of antitumor activity of some thiazolo[4,5-b]pyridines highlight the significance of the core heterocycle modification in these compounds, showcasing their potential as anticancer drug candidates. This line of research underscores the pharmaceutical applications of thiazolo[5,4-b]pyridin derivatives in developing new therapeutic agents (Chaban et al., 2012).

Direcciones Futuras

The study of thiazolopyridines and pyrrolidines is a promising area of research due to their potential biological activities . Future research could focus on the synthesis and characterization of new thiazolopyridine and pyrrolidine derivatives, as well as the investigation of their biological activities.

Mecanismo De Acción

Target of Action

Thiazolo[4,5-b]pyridines, a class of compounds to which this molecule belongs, have been reported to possess a broad spectrum of pharmacological activities . They have been identified and developed in recent years exhibiting high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . Some representatives of this class have also been reported as histamine H3 receptor antagonists .

Mode of Action

It can be inferred from the wide range of activities exhibited by thiazolo[4,5-b]pyridines that these compounds likely interact with multiple targets, leading to various physiological effects .

Biochemical Pathways

Given the broad spectrum of pharmacological activities exhibited by thiazolo[4,5-b]pyridines, it can be inferred that these compounds likely affect multiple biochemical pathways .

Result of Action

Thiazolo[4,5-b]pyridines have been reported to exhibit a broad spectrum of pharmacological activities, suggesting that they likely have multiple molecular and cellular effects .

Propiedades

IUPAC Name |

[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c15-7-8-3-5-14(6-8)11-13-9-2-1-4-12-10(9)16-11/h1-2,4,8,15H,3,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAITWJVZOXJZGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CO)C2=NC3=C(S2)N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.